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Compound of Interest |

Compound Name: 6-Chloro-2-fluoro-3-methylphenol
CAS No.: 261762-91-8
Cat. No.: B1586198

Executive Summary

6-Chloro-2-fluoro-3-methylphenol is a tri-substituted phenolic intermediate characterized by
high lipophilicity and weak acidity. Its solubility behavior is governed by the competing effects of
the hydrophilic hydroxyl group and the lipophilic chloro-, fluoro-, and methyl- substituents.

Primary Solvents: High solubility in polar aprotic solvents (DMSO, DMF) and polar protic
solvents (Methanol, Ethanol).

o Reaction Media: Compatible with chlorinated solvents (DCM, Chloroform) and ethers (THF,
1,4-Dioxane).

« Purification: Recrystallization is best achieved using non-polar/polar solvent pairs (e.g.,
Heptane/Ethyl Acetate).

e Aqueous Behavior: Practically insoluble in neutral water; soluble in alkaline agqueous
solutions (pH > 10) due to phenolate formation.

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for selecting the correct solvent
system.[1]
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Property

Value | Prediction

Mechanistic Insight

Physical State

Crystalline Solid

High lattice energy typical of
para/ortho-halogenated

phenols.

Melting Point

~45-65 °C (Predicted*)

Analogous to 4-chloro-3-
methylphenol (MP: 64—66 °C).

The Cl and F substituents

significantly increase

LogP (Lipophilicit 3.1-35
9P (Lipop Y) hydrophobicity compared to m-
cresol.
More acidic than m-cresol (pKa
10.1) due to electron-
pKa (Acidity) ~8.5-9.0 withdrawing Cl and F atoms

stabilizing the phenoxide

anion.

H-Bond Donors

1 (Phenolic OH)

Capable of H-bonding with
protic solvents and acceptors

(ketones, ethers).

*Prediction based on Structural Activity Relationship (SAR) with 4-chloro-3-methylphenol and

2,4-dichloro-6-methylphenol.

Solubility in Organic Solvents|[2]

A. Polar Aprotic Solvents (High Solubility)

Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile.

¢ Mechanism: These solvents disrupt the intermolecular hydrogen bonding of the phenol solid

while stabilizing the dipole of the C-Cl and C-F bonds.

o Application: Ideal for nucleophilic substitution reactions or preparing stock solutions (>100

mg/mL).
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B. Polar Protic Solvents (High Solubility)

Solvents: Methanol, Ethanol, Isopropanol.

e Mechanism: The solvent acts as both a hydrogen bond donor and acceptor, interacting
strongly with the phenolic hydroxyl group.

o Application: Useful for transfer, dilution, and as the "good" solvent in recrystallization pairs.

C. Chlorinated & Ethereal Solvents (Moderate to High
Solubility)

Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), 1,4-Dioxane.

e Mechanism: Excellent solvation of the lipophilic aromatic core (Cl/F/Me substituents) via Van
der Waals forces.

o Application: Standard media for synthetic organic chemistry (e.g., bromination, coupling).

D. Non-Polar Solvents (Low to Moderate Solubility)

Solvents: Hexanes, Heptane, Toluene.

e Mechanism: Solubility is limited at room temperature due to the polarity of the hydroxyl group
but increases significantly with heat.

o Application: Toluene is an excellent solvent for azeotropic drying. Hexanes/Heptane act as
anti-solvents for precipitation.

Experimental Protocols
Protocol A: Saturation Shake-Flask Solubility
Determination

Use this protocol to generate precise quantitative data (mg/mL) for your specific batch.
e Preparation: Weigh ~50 mg of 6-Chloro-2-fluoro-3-methylphenol into a 4 mL glass vial.

» Solvent Addition: Add 1.0 mL of the target solvent.
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» Equilibration: Cap tightly and agitate (vortex or shaker) for 24 hours at 25 °C.
o Visual Check: If fully dissolved, add more solid until a precipitate persists.
o Sampling: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

o Quantification: Remove supernatant, dilute 100x in Methanol, and analyze via HPLC (UV
detection at 270-280 nm).

Protocol B: Recrystallization (Purification)

The "Two-Solvent" method is recommended for high purity.

 Dissolution: Dissolve crude solid in a minimum amount of hot Ethyl Acetate (boiling).

Anti-Solvent Addition: Slowly add hot Heptane dropwise to the boiling solution until a faint
turbidity (cloudiness) persists.

Clarification: Add 1-2 drops of hot Ethyl Acetate to clear the solution.

Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, cool
in an ice bath (0 °C) for 30 minutes.

Isolation: Filter crystals via vacuum filtration and wash with cold Heptane.

Visualizations
Figure 1: Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the intended application.
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Select Application
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Caption: Decision matrix for selecting solvents based on experimental goals (Synthesis,
Purification, or Analysis).

Figure 2: pH-Dependent Solubility Workflow

This diagram illustrates the extraction strategy utilizing the acidity of the phenol.
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Caption: Acid-Base extraction workflow leveraging the pKa (~8.5) of 6-Chloro-2-fluoro-3-
methylphenol.

Safety & Handling

e Hazards: Like p-chlorocresol, this compound is likely toxic by ingestion and a severe
skin/eye irritant.[2] The presence of fluorine may increase skin absorption.
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o PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle strictly within a fume hood
to avoid inhalation of dust.

e Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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